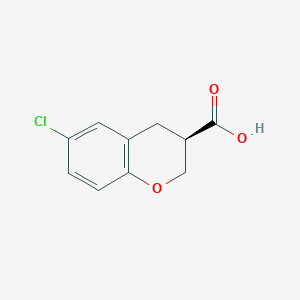

(R)-6-Chlorochroman-3-carboxylic acid

Description

(R)-6-Chlorochroman-3-carboxylic acid is a specialized organic compound that belongs to the chroman class of heterocyclic molecules. Its structure is characterized by a dihydropyran ring fused to a benzene (B151609) ring, with a chlorine atom substituted at the 6-position and a carboxylic acid group at the 3-position. The "(R)" designation specifies the stereochemistry at the chiral center (carbon-3), indicating a particular three-dimensional arrangement of the atoms. This chirality is of paramount importance in many of its research applications, particularly in medicinal chemistry and materials science. The compound primarily serves as a versatile intermediate, meaning it is a key component used in the multi-step synthesis of more complex molecules. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(3R)-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

UTLYAMDODADLNQ-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](COC2=C1C=C(C=C2)Cl)C(=O)O |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for R 6 Chlorochroman 3 Carboxylic Acid and Its Analogues

Chemical Synthesis Approaches

The synthesis of enantiomerically pure chroman derivatives can be broadly categorized into two main strategies: asymmetric synthesis, which creates the desired stereocenter selectively, and the resolution of a racemic mixture, which separates the desired enantiomer from its counterpart.

Enantioselective Synthesis of the (R)-Isomer

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other. This is often a more efficient approach than resolution as it avoids the loss of 50% of the material. Key enantioselective methods include asymmetric catalysis, the use of chiral auxiliaries, chiral pool synthesis, and diastereoselective routes.

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral chromans, Rh-catalyzed reactions and Corey-Bakshi-Shibata (CBS) reduction are prominent examples.

Rhodium-Catalyzed Reactions: Rhodium complexes with chiral ligands are powerful catalysts for various asymmetric transformations, including hydrogenation and carbon-metal bond formation (carbometalation). While specific examples of Rh-catalyzed carbometalation for the direct synthesis of (R)-6-chlorochroman-3-carboxylic acid are not extensively documented, the asymmetric hydrogenation of corresponding chromene precursors is a well-established method. For instance, Rh-catalyzed asymmetric hydrogenation of 2-substituted 4H-chromenes provides access to chiral 2-substituted chromanes with high yields and excellent enantioselectivities (up to 99% yield and 86-99% ee) chemrxiv.orgresearchgate.net. This methodology could be adapted to precursors of the target molecule.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method utilizes a chiral oxazaborolidine catalyst. In the context of chroman synthesis, the reduction of a 6-chlorochroman-4-one (B184904) derivative would yield the corresponding chiral alcohol, a precursor to the target carboxylic acid. The CBS reduction is known for its high enantioselectivity and predictability.

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium / Chiral Phosphine Ligand | 2-Substituted 4H-Chromenes | Chiral 2-Substituted Chromanes | 86-99% |

| Chiral Oxazaborolidine (CBS Catalyst) / Borane | Prochiral Chroman-4-ones | Chiral Chroman-4-ols | Typically >90% |

This strategy involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into the substrate. The auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to yield the enantiomerically enriched product nih.govharvard.edunih.gov.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. In a hypothetical synthesis of this compound, a prochiral chroman precursor could be attached to a chiral auxiliary. Subsequent functionalization at the C3 position would proceed diastereoselectively, controlled by the stereochemistry of the auxiliary. Finally, cleavage of the auxiliary would furnish the desired (R)-enantiomer. For example, the diastereoselective alkylation of N-acyl oxazolidinones (Evans auxiliaries) is a well-established method for creating chiral carboxylic acid derivatives nih.govwilliams.edu. Similarly, pseudoephedrine can be used as a chiral auxiliary for the diastereoselective alkylation of amides harvard.edunih.gov.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials williams.edunih.gov. Compounds such as amino acids, sugars, and terpenes serve as versatile chiral building blocks. For the synthesis of this compound, a potential chiral pool precursor could be L-serine or a derivative of tartaric acid nih.govnih.govmdpi.com. The synthesis would involve a series of chemical transformations to construct the chroman ring system while retaining the original stereocenter from the starting material. For instance, L-serine can be transformed into various chiral synthons that could be elaborated into the target molecule nih.govresearchgate.net.

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and a new stereocenter is introduced in a selective manner relative to the existing one. In the context of chloro-chroman systems, this could involve the diastereoselective cyclization of a precursor already possessing a chiral center, or the diastereoselective functionalization of a pre-existing chiral chroman derivative researchgate.netnih.govrsc.orgnih.govoup.comnih.govnih.gov.

One powerful approach is the tandem Michael addition reaction. For example, the organocatalytic domino oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins has been shown to produce functionalized chroman-spirobenzofuran-2-one scaffolds with excellent diastereoselectivities (up to >19:1 dr) nih.govrsc.org. While not directly yielding the target molecule, this demonstrates the power of diastereoselective cyclizations in constructing complex chroman systems.

| Reaction Type | Substrates | Product | Reported Diastereomeric Ratio (dr) |

|---|---|---|---|

| Oxa-Michael/1,6-Conjugated Addition | ortho-Hydroxyphenyl-substituted para-quinone methides and benzofuran-2-one type olefins | Chroman-spirobenzofuran-2-one scaffolds | Up to >19:1 |

| Tandem Alkyne Hydroacylation/Oxo-Michael Addition | 1,2-Disubstituted acetylenes and substituted salicylaldehydes | trans-2,3-Disubstituted chroman-4-ones | Up to 5.3:1 |

| Iminium Formation/Morita-Baylis-Hillman/Oxa-Michael Reaction | Imines from benzaldehyde (B42025) with ortho-olefin moieties and o-aminophenol derivatives | Multisubstituted chroman derivatives | >20:1:1:1 |

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a classical approach and can be achieved through various methods.

Classical Resolution with Chiral Amines: This method involves the reaction of the racemic carboxylic acid with a chiral, enantiomerically pure amine (a resolving agent) to form a pair of diastereomeric salts researchgate.netscirp.orgresearchgate.net. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. Common chiral amines used for this purpose include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures with high efficiency. For carboxylic acid derivatives, lipases are commonly used to catalyze the hydrolysis of a racemic ester almacgroup.comresearchgate.netgoogle.com. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. This method is often preferred due to its high selectivity, mild reaction conditions, and environmental compatibility. For instance, lipase-catalyzed kinetic resolution of 3-aryl alkanoic acid esters has been demonstrated to yield the corresponding acids with excellent enantiopurity (>94% ee) almacgroup.commdpi.com.

Chemical Resolution Methodologies

Chemical resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties such as solubility, can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the carboxylic acid is recovered by treatment with an acid to break the salt.

Common chiral resolving agents for acidic compounds include naturally derived alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines such as (R)-1-phenylethylamine. libretexts.orgpsu.edu The choice of the resolving agent is crucial and often determined empirically to achieve efficient separation of the diastereomeric salts. wikipedia.org The process can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (+)-Cinchonine | Alkaloid |

| (-)-Cinchonidine | Alkaloid |

| (-)-Brucine | Alkaloid |

| (R)-(+)-1-Phenylethylamine | Synthetic Amine |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine |

| (+)-Dehydroabietylamine | Diterpene Amine |

This table is for illustrative purposes and does not represent a comprehensive list.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods for obtaining enantiomerically pure compounds. nih.gov This approach utilizes enzymes, such as lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govmdpi.com

For the resolution of racemic 6-chlorochroman-3-carboxylic acid or its esters, a common strategy is the enantioselective hydrolysis of the corresponding racemic ester. mdpi.com An enzyme, typically a lipase (B570770), can selectively hydrolyze one enantiomer of the ester to the desired (R)- or (S)-carboxylic acid, while the other ester enantiomer remains unchanged. google.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

A study on the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acids demonstrated the use of two different esterases to sequentially resolve both the (S) and (R) enantiomers from a racemic methyl ester. rsc.org This highlights the potential for identifying specific enzymes to target the desired enantiomer of halogenated chroman carboxylic acids. The reactions are typically carried out under mild conditions in aqueous or biphasic systems, minimizing the risk of racemization or side reactions. nih.govrsc.org

Table 2: Examples of Enzymes Used in the Resolution of Carboxylic Acid Esters

| Enzyme Class | Example Enzyme | Substrate Type |

| Lipase | Candida antarctica Lipase B (CALB) | Various esters |

| Lipase | Burkholderia cepacia Lipase | Aryl carboxylic acid esters mdpi.com |

| Esterase | Esterase from Geobacillus thermocatenulatus | Fluoro-chroman-2-carboxylate rsc.org |

| Esterase | Esterase from Ophiostoma or Ceratocystis | 2-Arylalkanoic acid esters google.com |

This table provides examples and is not exhaustive.

Total Synthesis and Route Optimization of Chlorochroman Carboxylic Acids

Strategies for Chroman Ring Formation

The construction of the chroman ring is a key step in the total synthesis of this compound and its analogues. Various synthetic strategies have been developed to form this bicyclic ether system.

One common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For instance, an intramolecular Friedel-Crafts acylation reaction can be employed to form the chromanone precursor, which can then be further modified. tandfonline.com Another strategy is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, which provides a convergent synthesis of chromane (B1220400) derivatives under mild conditions. chemrxiv.org

Other notable methods for chroman ring construction include:

Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization. organic-chemistry.org

Intramolecular oxa-Michael additions of α,β-unsaturated carboxylic acids facilitated by a bifunctional aminoboronic acid. organic-chemistry.org

Radical cascade cyclizations of o-allyloxybenzaldehydes, which have emerged as an efficient method for synthesizing 3-substituted chroman-4-ones. researchgate.net

Introduction and Manipulation of Chloro and Carboxyl Groups

The chloro group is often introduced early in the synthesis, starting from a chlorinated phenol derivative. For example, the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid started from a commercially available chlorinated aminophenol. tandfonline.com

The carboxyl group or a precursor, such as an ester or nitrile, can be introduced at various stages. In some syntheses, the carboxyl group is part of one of the starting materials. For instance, the reaction of trimethylhydroquinone (B50269) and methyl methacrylate (B99206) directly incorporates a methyl ester group that is later converted to the carboxylic acid. nih.gov Alternatively, the carboxyl group can be introduced through methods like the carbonylation of an appropriate halide or triflate precursor. Palladium-catalyzed aminocarbonylation has been used to introduce carboxamide functionalities into the chromone (B188151) ring system. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for developing an efficient and scalable synthesis. This involves screening various catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the desired product while minimizing side reactions.

For instance, in the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, the conditions for the reduction of a double bond in a chromene intermediate were carefully optimized. tandfonline.com By using palladium on carbon (Pd/C) in ethanol (B145695) with hydrogen, the desired chroman derivative was obtained with less than 1% of the des-chloro byproduct, avoiding the need for a more expensive platinum reagent. tandfonline.com

Optimization often involves a systematic study of reaction parameters. For example, in the development of a photochemical Wolff rearrangement for the synthesis of α-chlorinated carboxylic acid esters, various catalysts, solvents, and additives would be screened to achieve high enantioselectivity and yield. researchgate.net The goal of optimization is to establish a robust and reproducible process that is suitable for larger-scale production. tandfonline.com

Biocatalytic Transformations in Chiral Chroman Synthesis

Biocatalysis offers a powerful tool for the asymmetric synthesis of chiral chromans, providing high enantioselectivity under mild reaction conditions. nih.gov Enzymes can be employed to catalyze key stereoselective steps in the synthetic route.

One of the primary applications of biocatalysis in this context is the asymmetric reduction of prochiral ketones . Ketoreductases (KREDs) can reduce a chromanone precursor to the corresponding chiral alcohol with high enantiomeric excess. This alcohol can then be further elaborated to the target chiral chroman derivative. The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme that favors the formation of either the (R) or (S) alcohol.

Another significant biocatalytic approach is the enzymatic resolution of racemic intermediates, as discussed in section 2.1.2.2. This can involve the enantioselective hydrolysis of a racemic ester or the enantioselective acetylation of a racemic alcohol. nih.gov

The use of whole-cell biocatalysts, such as yeast or bacteria, can be advantageous as they contain the necessary enzymes and cofactors for the desired transformation. unimi.it For example, whole cells of Pichia glucozyma have been studied for their potential in the biotransformation of various substrates. unimi.it The development of efficient biocatalytic processes often involves screening a library of microorganisms or isolated enzymes to identify the one with the highest activity and selectivity for the target substrate. nih.gov

Enzyme-Mediated Enantioselective Processes

Enzymatic reactions offer a powerful tool for the synthesis of chiral compounds, providing high enantioselectivity under mild reaction conditions. For chroman carboxylic acids, enzyme-mediated processes can be broadly categorized into two main approaches: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic carboxylic acids and their esters. almacgroup.comnih.govnih.gov In a typical lipase-catalyzed kinetic resolution, a racemic mixture of a chroman-3-carboxylic acid ester would be subjected to hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the opposite enantiomer. For instance, the resolution of racemic 2-phenoxypropanoic acids has been successfully achieved using lipase-catalyzed irreversible transesterification with vinyl esters, where Aspergillus niger lipase demonstrated high enantioselectivity. nih.gov A similar strategy could be envisioned for the resolution of a racemic ester of 6-chlorochroman-3-carboxylic acid.

Another powerful enzymatic strategy is dynamic kinetic resolution, which has the potential to convert a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. A notable example within a closely related class of compounds is the practical enantioselective synthesis of an endothelin antagonist, which involved the dynamic resolution of a 4-methoxychromene-3-carboxylic acid intermediate. nih.gov In this process, the unwanted enantiomer is racemized in situ, allowing for its conversion into the desired enantiomer, which is then selectively crystallized from the reaction mixture. nih.gov This approach, which utilized chiral amines like (+)-cinchonine for the resolution, highlights a potent strategy for obtaining enantiomerically pure chromene-3-carboxylic acids, which are direct precursors to the corresponding chroman derivatives. nih.gov

The following table summarizes key aspects of enzyme-mediated enantioselective processes applicable to the synthesis of chiral chroman carboxylic acids.

| Enzymatic Strategy | Enzyme Class | Substrate | Outcome | Reference |

| Kinetic Resolution | Lipases, Esterases | Racemic ester of a carboxylic acid | Separation of enantiomers | almacgroup.com, nih.gov, nih.gov |

| Dynamic Kinetic Resolution | N/A (involves in situ racemization) | Racemic carboxylic acid | High yield of a single enantiomer | nih.gov |

This table is illustrative of general enzymatic strategies and may not represent specific data for this compound.

Whole-Cell Biotransformations for Chiral Compound Production

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform complex chemical transformations, offering an alternative to the use of isolated enzymes. nih.govmdpi.com This approach can be particularly advantageous as it often circumvents the need for expensive cofactors, which are regenerated by the cell's metabolism.

A pertinent example of this methodology is the synthesis of enantiopure (S)-6-chlorochroman-4-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101. nih.govsci-hub.se In this process, the prochiral ketone, 6-chlorochroman-4-one, was asymmetrically reduced to the corresponding (S)-alcohol with an enantiomeric excess greater than 99%. nih.govsci-hub.se This demonstrates the potential of whole-cell systems to introduce chirality into the chroman scaffold with high stereocontrol. While this example focuses on the reduction of a ketone at the 4-position, similar strategies could be explored for the asymmetric reduction of a double bond in a precursor like 6-chlorochromene-3-carboxylic acid to yield the desired (R)- or (S)-chroman-3-carboxylic acid.

The success of such a biotransformation is dependent on a variety of factors, including the choice of microorganism, media composition, pH, and temperature. In the case of the Lactobacillus paracasei biotransformation, optimization of these parameters was crucial for achieving high conversion and enantioselectivity. sci-hub.se The use of whole-cell biocatalysis represents a green and efficient method for the production of valuable chiral intermediates for the pharmaceutical industry. nih.govnih.gov

The table below outlines the key features of a relevant whole-cell biotransformation for a related chlorochroman derivative.

| Microorganism | Substrate | Product | Key Feature | Reference |

| Lactobacillus paracasei BD101 | 6-Chlorochroman-4-one | (S)-6-Chlorochroman-4-ol | Asymmetric ketone reduction | nih.gov, sci-hub.se |

This table presents data for a related compound and illustrates the potential of whole-cell biotransformations.

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical modifications to produce a range of derivatives. These transformations primarily involve reactions at the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. chemguide.co.uk This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. For a carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid is often activated by converting it into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640).

The conversion of a carboxylic acid to an acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting acid chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively.

Formation of Esters, Amides, and Anhydrides

Esters can be synthesized from this compound through several methods. The Fischer esterification involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, as mentioned above, the carboxylic acid can be converted to the more reactive acid chloride, which then readily reacts with an alcohol to form the ester. chemguide.co.uk

Amides are typically formed by the reaction of an activated carboxylic acid derivative with ammonia (B1221849) or a primary or secondary amine. semanticscholar.org For example, chromone-3-carboxylic acids have been converted to their corresponding acid chlorides in situ using thionyl chloride, which then react with various amines to yield a series of novel chromone-3-carboxamides. semanticscholar.org A similar two-step, one-pot procedure could be applied to this compound to generate a library of amide derivatives.

Anhydrides can be formed by the reaction of a carboxylic acid with an acid chloride. This can be a symmetrical anhydride if the acid chloride is derived from the same carboxylic acid, or a mixed anhydride if a different acid chloride is used.

The following table summarizes common derivatization reactions of the carboxylic acid moiety.

| Derivative | Reagents | Reaction Type | Reference |

| Ester | Alcohol, Acid Catalyst | Fischer Esterification | masterorganicchemistry.com, masterorganicchemistry.com |

| Amide | Thionyl Chloride, Amine | Nucleophilic Acyl Substitution | semanticscholar.org |

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Nucleophilic Acyl Substitution | semanticscholar.org |

This table provides general reaction schemes for the derivatization of carboxylic acids.

Modifications of the Chroman Core and Chloro-Substitution Pattern

Beyond the carboxylic acid group, the chroman ring system and its chloro-substituent offer opportunities for further structural modifications. The synthesis of analogues with different substitution patterns on the aromatic ring or at other positions of the chroman core can be crucial for structure-activity relationship studies in drug discovery.

The introduction of substituents onto the chroman core can be achieved through various synthetic strategies. For instance, the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones demonstrates that it is possible to have multiple halogen substitutions on the aromatic ring and to introduce functional groups at the 3-position of the chromone scaffold, a precursor to the chroman ring system. researchgate.net

Furthermore, the synthesis of various substituted chromone and chroman-4-one derivatives has been reported, indicating that a range of functional groups can be tolerated and introduced onto the core structure. researchgate.net The development of synthetic routes to analogues of this compound with different substitution patterns, such as altering the position of the chloro group or introducing other substituents on the aromatic ring, would likely rely on starting with appropriately substituted phenolic precursors.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework and the elucidation of stereochemistry. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure of (R)-6-Chlorochroman-3-carboxylic acid. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a characteristically broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid are anticipated to resonate in the 2-3 ppm range. libretexts.org The protons of the chroman ring would exhibit complex splitting patterns, while the aromatic protons would appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carboxyl carbon is highly deshielded and absorbs in the 165 to 185 δ range. pressbooks.pubopenstax.org Aromatic carbons and those bonded to electronegative atoms like chlorine and oxygen also have distinct chemical shifts, which are influenced by their local electronic environment. libretexts.org Carbons in the aliphatic portion of the chroman ring will appear further upfield. udel.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid | ¹H | 10.0 - 12.0 | Broad singlet, position is concentration-dependent. libretexts.orgpressbooks.pub |

| Aromatic | ¹H | 6.8 - 7.5 | Multiple signals with splitting patterns determined by substitution. |

| Chroman Ring (Aliphatic) | ¹H | 2.0 - 4.5 | Complex multiplets for CH and CH₂ groups. |

| Carboxylic Acid | ¹³C | 165 - 185 | Carbonyl carbon. openstax.org |

| Aromatic | ¹³C | 110 - 160 | Six distinct signals expected; shifts influenced by Cl and O substituents. |

| Chroman Ring (Aliphatic) | ¹³C | 20 - 80 | Signals for the three aliphatic carbons. |

While standard NMR confirms the molecular structure, advanced techniques are necessary to analyze mixtures and differentiate stereoisomers. ipb.pt For a chiral molecule like this compound, determining its enantiomeric purity is critical.

Enantiomers are indistinguishable in a standard achiral NMR environment. However, their differentiation can be achieved by converting them into diastereomers through reaction with a chiral derivatizing agent or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). nih.govbath.ac.uk These diastereomeric species have different physical properties and will exhibit separate, distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee). nih.govnih.gov

Furthermore, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. ipb.ptsemanticscholar.org These experiments reveal correlations between nuclei, confirming the bonding network and solidifying the structural assignment. semanticscholar.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and FT-Raman, probe the vibrational modes of molecules. nih.govnih.gov They are powerful tools for identifying the functional groups present in a compound. nih.gov

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. libretexts.org The carboxylic acid functional group has several characteristic absorption bands. The most prominent is the very broad O–H stretching vibration, which appears between 2500 and 3300 cm⁻¹. openstax.orgorgchemboulder.com This broadening is a result of extensive hydrogen bonding between molecules. orgchemboulder.com

The carbonyl (C=O) group gives rise to a strong, sharp absorption band typically found between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org For dimerized carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. openstax.org Other significant peaks include the C–O stretch (1210-1320 cm⁻¹) and the out-of-plane O–H bend (910-950 cm⁻¹). orgchemboulder.comspectroscopyonline.com Absorptions corresponding to the aromatic ring C-H and C=C bonds, as well as the C-Cl stretch, are also expected.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad libretexts.orgorgchemboulder.com |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, Sharp |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium, Sharp |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 | Strong, Sharp openstax.org |

| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong orgchemboulder.com |

| O-H (Carboxylic Acid) | Bend | 910 - 950 | Medium, Broad spectroscopyonline.com |

| C-Cl | Stretch | 600 - 800 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures light scattering from molecular vibrations. horiba.comyoutube.com It provides a unique spectral fingerprint of the molecule and is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water. horiba.comnih.gov The Raman spectrum is a function of the inelastic scattering of light from molecular vibrations within a sample. nih.gov Each peak in the spectrum corresponds to a specific vibrational or rotational mode. nih.gov

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=O stretch. While IR and Raman spectroscopies are governed by different selection rules, together they provide a more complete picture of the molecule's vibrational modes. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.com

For this compound (C₁₀H₉ClO₃), high-resolution mass spectrometry would confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed, with a prominent peak at M+2 that is approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion provides valuable structural clues. Carboxylic acids often undergo characteristic fragmentation pathways. libretexts.org Common fragmentations include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). youtube.comlibretexts.org Another potential fragmentation is the McLafferty rearrangement, which is a characteristic process for molecules containing a carbonyl group. youtube.comlibretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Notes |

|---|---|---|

| 212 | [C₁₀H₉³⁵ClO₃]⁺ | Molecular Ion (M⁺). An M+2 peak at m/z 214 for the ³⁷Cl isotope would also be present. |

| 195 | [M - OH]⁺ | Loss of a hydroxyl radical. libretexts.org |

| 167 | [M - COOH]⁺ | Loss of the carboxylic acid group. youtube.comlibretexts.org |

| Variable | - | Other fragments resulting from the cleavage of the chroman ring. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₀H₉ClO₃. HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield highly accurate mass measurements for its molecular ion and common adducts. The presence of the chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as an additional confirmation of the elemental composition. While specific experimental data for this compound is not widely published, the theoretical exact masses for its primary ionic species can be calculated.

| Ionic Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M-H]⁻ | C₁₀H₈³⁵ClO₃⁻ | 211.0116 |

| [M+H]⁺ | C₁₀H₁₀³⁵ClO₃⁺ | 213.0262 |

| [M+Na]⁺ | C₁₀H₉³⁵ClNaO₃⁺ | 235.0081 |

This table presents the theoretically calculated exact masses for the primary ions of this compound expected in HRMS analysis.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for unambiguously assigning the absolute stereochemistry of a chiral molecule. chemimpex.commdpi.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. For chiral, enantiopure compounds, crystallization occurs in non-centrosymmetric space groups.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mdpi.com This effect creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences allows for the correct assignment of the molecule's handedness. The Flack parameter is a key value derived from the crystallographic data; for a correctly assigned absolute structure of an enantiopure compound, this parameter should refine to a value close to zero. Conversely, a value near one would indicate that the inverted structure is the correct one.

Although a specific crystal structure for this compound has not been reported in publicly available literature, a successful crystallographic analysis would provide precise data on bond lengths, bond angles, and the conformation of the chroman ring system, definitively confirming the (R) configuration at the C3 stereocenter.

| Crystallographic Parameter | Description | Expected Value/Information for this compound |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined experimentally. |

| Space Group | The symmetry group of the crystal. | A non-centrosymmetric space group is expected for a chiral molecule. |

| Flack Parameter [x] | A parameter used to verify the absolute stereochemistry. | A value close to 0 would confirm the (R) configuration. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | To be determined experimentally. |

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating molecular structure, properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the electronic structure of molecules. mdpi.com Calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict optimized molecular geometries, including bond lengths and angles, as well as electronic properties like charge distribution and dipole moment. nih.gov For this compound, DFT calculations would provide a detailed picture of its three-dimensional structure, including the puckering of the dihydropyran ring and the preferred orientation of the carboxylic acid group. While specific DFT studies on this molecule are not available, the expected geometrical parameters can be inferred from standard values and studies on related structures. mdpi.com

| Parameter | Description | Expected Approximate Value |

|---|---|---|

| C=O Bond Length (Carboxyl) | The length of the carbonyl double bond. | ~1.21 Å |

| C-O Bond Length (Carboxyl) | The length of the hydroxyl single bond in the carboxyl group. | ~1.35 Å |

| C-Cl Bond Length (Aromatic) | The length of the carbon-chlorine bond on the benzene (B151609) ring. | ~1.74 Å |

| O-C-C=O Dihedral Angle | The dihedral angle defining the conformation of the carboxyl group. | Near 0° (syn) or 180° (anti), with syn typically being more stable. |

This table presents expected geometrical parameters for this compound based on DFT calculations of similar functional groups.

Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules. nih.govnih.govchemrxiv.orgchemrxiv.org An MD simulation of this compound could be used to explore its conformational landscape, such as the rotation of the carboxylic acid group and the flexibility of the chroman ring. nih.govchemrxiv.orgchemrxiv.org Furthermore, simulating the molecule within a chiral environment, such as the active site of an enzyme, could help elucidate the molecular basis for enantioselective interactions or reactions. Such simulations track the trajectories of atoms, allowing for the study of intermolecular forces, hydrogen bonding patterns, and the energetic favorability of different binding modes, which are key to understanding enantioselectivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. These orbital energies can be calculated using DFT methods. For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen lone pairs, while the LUMO is likely to be distributed over the carbonyl group and the aromatic system.

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity/reducibility). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity/oxidizability). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

This table describes the key parameters of Frontier Molecular Orbital (FMO) analysis and their significance in predicting the chemical reactivity of this compound.

Structure Activity Relationship Sar and Mechanistic Research

Elucidation of Structure-Activity Relationships for (R)-6-Chlorochroman-3-carboxylic Acid Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, these studies have focused on the stereochemistry of the chiral center, the influence of substituents on the chroman ring, and the role of the carboxyl group.

Chirality, the "handedness" of a molecule, is a fundamental concept in pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug. nih.govpressbooks.pub This stereoselectivity means that often only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects.

For many biologically active chromane (B1220400) derivatives, the specific three-dimensional arrangement of atoms at a chiral center is critical for a precise fit with the biological target. mdpi.com The (R)-configuration at the C3 position of the 6-Chlorochroman-3-carboxylic acid scaffold dictates the spatial orientation of the carboxylic acid group, which is often a key interaction point with a receptor or enzyme active site. This specific configuration is frequently essential for eliciting the intended biological response. mdpi.comresearchgate.net

Modifications to the core structure of this compound have provided valuable insights into its SAR.

Chroman Ring Substituents: The nature and position of substituents on the aromatic portion of the chroman ring can significantly alter a compound's activity. Electron-withdrawing groups, such as the chlorine atom at the C6 position, can influence the molecule's electronic properties and its ability to participate in key interactions like hydrogen bonding or π-stacking within a binding pocket. acs.org Studies on related chromone (B188151) and quinoline (B57606) structures have shown that the presence, type, and location of such substituents are critical determinants of potency and selectivity. acs.orgnih.gov For instance, in a series of chroman-4-one inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for activity. acs.org

Carboxyl Group: The carboxylic acid moiety is a common feature in many biologically active molecules, often serving as a crucial anchor for binding to a biological target through ionic interactions or hydrogen bonding. nih.gov Most antagonists of the CRTH2 (DP2) receptor, for example, possess a carboxylic acid group that is considered essential for binding, mimicking the same feature in the natural ligand, prostaglandin (B15479496) D2. nih.gov Modifying this group, for example, by converting it into an ester, can drastically change the compound's physicochemical properties and its interaction with the target, often leading to a loss of activity. nih.gov The acidity of the carboxylic acid, which can be modulated by other substituents on the molecule, also plays a role in its biological function. ucsb.edu

The following table summarizes the general effects of substituents on the activity of chroman derivatives.

| Structural Modification | Position | Effect on Biological Activity |

| Stereochemistry | C3 | The (R)-configuration is often crucial for optimal target binding and activity. |

| Electron-Withdrawing Group (e.g., Cl) | C6 | Influences electronic properties; often favorable for inhibitory activity. acs.org |

| Carboxylic Acid | C3 | Typically essential for receptor binding and antagonism. nih.gov |

| Esterification of Carboxyl Group | C3 | Generally reduces or abolishes activity by altering key binding interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models help rationalize the experimental findings and predict the activity of novel, unsynthesized analogs.

For classes of compounds like chromone derivatives, 3D-QSAR methods such as Molecular Field Analysis (MFA) have been used. nih.gov MFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. nih.govnih.gov The resulting models can generate 3D contour maps that highlight regions where steric bulk or specific electronic properties (positive or negative charge) are predicted to increase or decrease activity, thereby guiding the design of more potent compounds. nih.gov Such studies have successfully generated predictive models for various biological activities, including antioxidant effects and receptor binding. nih.govnih.gov

Investigation of Receptor Binding and Antagonistic/Agonistic Profiles

Understanding how this compound and its derivatives interact with specific biological targets is key to defining their mechanism of action. This involves in vitro studies to measure their effects on biological pathways and their ability to inhibit specific enzymes.

Cholesterol Biosynthesis: Certain chroman-2-carboxylic acid derivatives have been synthesized and evaluated as antagonists of cholesterol biosynthesis in vitro. acs.org High-dose aqueous extracts from artichoke leaves, which contain various phenolic compounds, were found to inhibit cholesterol biosynthesis from acetate (B1210297) in primary cultured rat hepatocytes. paulogentil.com This inhibition is thought to occur through an indirect reduction of HMG-CoA reductase activity, a key enzyme in the cholesterol synthesis pathway. paulogentil.com

Lipolysis: The regulation of lipolysis (the breakdown of fats) is mediated by various receptors, including hydroxy-carboxylic acid (HCA) receptors. nih.gov These G protein-coupled receptors are activated by intermediates of energy metabolism. nih.gov For example, HCA receptors expressed in adipose tissue mediate anti-lipolytic effects by inhibiting adenylyl cyclase. nih.govresearchgate.net Carboxylic acid-containing compounds can interact with these pathways, suggesting a potential role in metabolic regulation.

DP2 Antagonism: The prostaglandin D2 type 2 receptor (DP2), also known as CRTH2, is a key player in allergic diseases like asthma. nih.govnih.gov It is expressed on inflammatory cells such as eosinophils and Th2 lymphocytes. nih.gov Antagonism of this receptor is a major therapeutic goal. A common structural feature of most DP2 antagonists is a carboxylic acid moiety, which is critical for binding to the receptor. nih.gov By blocking this receptor, DP2 antagonists can inhibit the recruitment of inflammatory cells, potentially reducing airway inflammation and remodeling in asthma. nih.govresearchgate.net

Sugar Phosphatase Inhibition: The glucose-6-phosphatase enzyme system is critical for maintaining blood glucose homeostasis by producing glucose from gluconeogenesis and glycogenolysis. nih.gov Chlorogenic acid, a natural phenolic carboxylic acid, was identified as a specific inhibitor of the glucose-6-phosphate translocase component of this enzyme system. nih.gov Synthetic derivatives of chlorogenic acid with increased lipophilicity showed even greater inhibitory potency. nih.gov This suggests that compounds with a carboxylic acid scaffold can act as inhibitors of sugar phosphatases, representing a potential strategy for managing metabolic disorders.

The table below details the biological targets and in vitro effects studied for chroman carboxylic acids and related compounds.

| Biological Target / Pathway | In Vitro Effect | Potential Therapeutic Relevance |

| Cholesterol Biosynthesis | Inhibition of HMG-CoA reductase activity. paulogentil.com | Dyslipidemia |

| Lipolysis | Modulation of anti-lipolytic pathways via HCA receptors. nih.gov | Metabolic Disorders |

| DP2 (CRTH2) Receptor | Antagonism, blocking pro-inflammatory signaling. nih.govnih.gov | Allergic Diseases (e.g., Asthma) |

| Glucose-6-Phosphate Translocase | Inhibition, reducing hepatic glucose production. nih.gov | Non-insulin-dependent diabetes |

Mechanistic Insights into Bioactive Interactions

The specific mechanisms through which this compound may exert biological effects are not yet elucidated. However, the general principles of molecular interactions for chiral carboxylic acids offer a basis for speculation and future research direction.

Direct molecular docking studies specifically for this compound are not prominently featured in peer-reviewed literature. Computational modeling, a cornerstone of modern drug discovery, is often employed to predict the binding affinity and orientation of a ligand within the active site of a protein target. For a molecule like this compound, such studies would be invaluable in identifying potential biological targets.

In silico analyses of analogous compounds, such as various substituted quinoline-4-carboxylic acids, have demonstrated the importance of the carboxylic acid moiety in forming hydrogen bonds with amino acid residues like GLY, THR, and ILE within enzyme active sites. It is plausible that the carboxylic acid group of this compound would similarly act as a key hydrogen bond donor and acceptor, anchoring the molecule to a target protein. The chlorine atom at the 6-position could potentially engage in halogen bonding or hydrophobic interactions, further influencing binding specificity and affinity.

Table 1: Postulated Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Chroman Ring System | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

This table is predictive and based on the chemical properties of the functional groups and general principles of ligand-target interactions.

Enantioselective recognition is a critical aspect of the biological activity of chiral molecules. The differential effects of enantiomers arise from their distinct three-dimensional arrangements, which lead to varying interactions with chiral biological macromolecules such as proteins and nucleic acids.

For chiral carboxylic acids, enantioselective recognition is often driven by the formation of diastereomeric complexes with a chiral receptor or selector. researchgate.net Studies on chiral fluorescent sensors designed for the recognition of chiral carboxylic acids have highlighted the importance of multiple interaction points, including hydrogen bonding and π-π stacking, to achieve high enantioselectivity. researchgate.net A chiral sensor incorporating a 1,10-phenanthroline (B135089) moiety and a β-amino acid has demonstrated the ability to differentiate between the enantiomers of tartaric acid and proline through a "turn-off" fluorescence response. researchgate.net

In the context of this compound, its stereocenter at the C3 position dictates a specific spatial orientation of the carboxylic acid group relative to the chroman ring. This fixed geometry would be crucial for its interaction with a chiral binding pocket. An enzyme or receptor would likely have a complementary arrangement of amino acid residues that preferentially binds the (R)-enantiomer over the (S)-enantiomer. This preferential binding could be due to more favorable steric arrangements and the ability to form more stable hydrogen bonds or other non-covalent interactions. While the precise molecular basis for the enantioselective recognition of this compound remains to be investigated, it is this differential interaction at the molecular level that would underpin any observed enantioselective bioactivity.

Role in Advanced Organic Synthesis and Materials Science Research

(R)-6-Chlorochroman-3-carboxylic Acid as a Chiral Building Block

In asymmetric synthesis, the ultimate goal is to produce a single enantiomer of a chiral molecule, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological effects. This compound serves as a valuable "chiral building block," a term for a pre-existing, enantiomerically pure molecule that chemists can incorporate into a larger structure, thereby transferring its chirality to the new molecule. rsc.org This strategy is often more efficient than creating a chiral center from scratch. Chiral carboxylic acids are a particularly important class of such building blocks. rsc.org

A key application of chiral building blocks is in the synthesis of chiral auxiliaries and ligands. A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific enantiomer. wikipedia.org After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com Carboxylic acids like this compound can be readily converted into auxiliaries, typically by forming an amide bond with a chiral amine. nih.gov

For example, the carboxylic acid group can be activated (e.g., by conversion to an acyl chloride) and then reacted with a chiral alcohol or amine to form a new chiral entity that directs subsequent reactions, such as alkylations or aldol (B89426) additions, with high diastereoselectivity.

Similarly, the chromane (B1220400) structure can be modified to create chiral ligands for transition metal catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed asymmetrically. The combination of a high-valent group 9 metal (like Cobalt, Rhodium, or Iridium) with a chiral carboxylic acid has been identified as a promising system for enantioselective C-H bond activation, a powerful modern synthetic tool. snnu.edu.cnnih.gov

| Auxiliary Type | General Structure | Typical Application | Reference Example |

|---|---|---|---|

| Oxazolidinones | Imide formed between a carboxylic acid and a chiral oxazolidinone | Stereoselective aldol reactions, alkylations | Evans Auxiliaries |

| Pseudoephedrine Amides | Amide formed between a carboxylic acid and pseudoephedrine | Asymmetric alkylation to form enantiomerically enriched carboxylic acids | Myers Auxiliaries nih.gov |

| Camphorsultams | Imide formed between a carboxylic acid and a camphorsultam | Diels-Alder reactions, conjugate additions | Oppolzer's Sultams |

Organocatalysis is a branch of catalysis that uses small organic molecules, instead of metal-based catalysts, to accelerate chemical reactions. nih.gov Chiral carboxylic acids have found a niche in this field, acting either as catalysts themselves or in partnership with other organocatalysts. researchgate.net

One novel activation principle involves the formation of a "heterodimeric assembly" where a chiral carboxylic acid associates with a chiral phosphoric acid catalyst. nih.govresearchgate.net This self-assembly increases the acidity of the primary catalyst and enhances the reactivity of the carboxylic acid, enabling it to participate as a nucleophile in reactions like the opening of aziridine (B145994) rings with high enantioselectivity. nih.gov While specific research detailing this compound in this role is not yet widespread, its structural features fit the profile of a molecule that could be applied in such catalytic systems. Its defined stereochemistry and electronic properties, influenced by the chloro- and chromane groups, make it a candidate for developing new organocatalytic transformations.

Precursor for Complex Bioactive Molecules and Agrochemicals

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific structure of this compound makes it a key intermediate for the synthesis of more complex molecules with potential biological or agricultural applications. chemimpex.com

As a versatile intermediate, this compound is used in the development of various pharmaceuticals, with particular relevance noted in the synthesis of compounds targeting neurological disorders. chemimpex.com The chlorochroman carboxylic acid framework is a key component in a variety of potent and selective bioactive agents. For instance, the related compound 5-amino-6-chlorochroman-8-carboxylic acid is a key intermediate for potent 5-HT4 receptor agonists, which are investigated for treating gastrointestinal motility disorders and cognitive impairments. tandfonline.com Furthermore, the 6-fluoro analog of a chroman carboxylic acid is a crucial intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. researchgate.net These examples underscore the value of the chlorochroman carboxylic acid scaffold in drug discovery, positioning the (R)-6-chloro-3-carboxylic acid variant as a valuable starting material for new therapeutic agents.

| Compound Class | Core Structure | Therapeutic Area | Reference |

|---|---|---|---|

| 5-HT4 Receptor Agonists | 5-Amino-6-chlorochroman-8-carboxylic acid | Gastrointestinal Disorders, Neurology | tandfonline.com |

| Beta-Blockers (e.g., Nebivolol) | 6-Fluoro-chroman-2-carboxylic acid | Cardiovascular (Hypertension) | researchgate.net |

| Vitamin E Analogues (Troxerol) | Chroman-6-ol | Vascular protectant | - |

Beyond pharmaceuticals, this compound serves as a building block in the creation of modern agrochemicals. chemimpex.com Its structure can be incorporated into molecules designed as effective and selective herbicides or fungicides. The development of chiral agrochemicals is a growing field, as the desired biological activity often resides in a single enantiomer, allowing for lower application rates and reduced environmental impact.

Innovations in Green Chemistry and Sustainable Synthesis Routes

The synthesis of enantiomerically pure compounds like this compound has traditionally relied on methods that can be resource-intensive. Modern chemistry is increasingly focused on "green" and sustainable practices that minimize waste, energy consumption, and the use of hazardous materials.

A promising green approach for producing enantiopure chromane carboxylic acids is through enzymatic resolution. This technique uses enzymes, which are natural biocatalysts, to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in pure form. For example, a highly efficient method has been developed for the resolution of racemic 6-fluoro-chroman-2-carboxylic acid using two different esterase enzymes. rsc.org One enzyme selectively hydrolyzes the methyl ester of the (S)-enantiomer, while the other acts on the (R)-enantiomer, allowing both to be produced with very high enantiomeric excess (>99% ee) in a sequential process. rsc.org

Another sustainable strategy is asymmetric biocatalysis, where microorganisms or their enzymes are used to convert a non-chiral starting material directly into a chiral product. The synthesis of (S)-6-chlorochroman-4-ol, a related chiral chromane, was achieved with excellent enantioselectivity (>99% ee) using a whole-cell biocatalyst (Lactobacillus paracasei). nih.gov This biotransformation represents an environmentally friendly method for producing valuable chiral precursors. nih.gov Such biocatalytic methods could be adapted for the synthesis of this compound, offering a more sustainable alternative to classical chemical synthesis.

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Well-established technique. | Maximum 50% theoretical yield for the desired enantiomer; often requires stoichiometric amounts of expensive resolving agents. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to create the desired enantiomer from a prochiral substrate. | High theoretical yield; precise control over stereochemistry. | Requires development of specific catalysts or auxiliaries; may involve multiple steps. |

| Enzymatic Resolution | Enzyme selectively transforms one enantiomer in a racemic mixture. | Very high enantioselectivity; mild, aqueous reaction conditions; environmentally friendly. rsc.org | Maximum 50% theoretical yield; requires screening for a suitable enzyme. rsc.org |

| Asymmetric Biocatalysis | Enzyme or whole-cell catalyst converts a prochiral substrate into a single enantiomer. | High theoretical yield; high enantioselectivity; sustainable and green method. nih.gov | Requires discovery and optimization of a suitable biocatalyst. nih.gov |

Development of Eco-Friendly Synthetic Procedures

The synthesis of chromene and chroman derivatives, including carboxylic acid variants, has traditionally involved methods that are effective but often environmentally taxing. nih.gov Recent research, however, has pivoted towards "green" synthesis strategies that emphasize the use of sustainable raw materials, non-toxic catalysts, and milder reaction conditions to lessen ecological impact. nih.govresearchgate.net These innovative approaches are not only beneficial for the environment but also offer advantages in terms of scalability, cost-effectiveness, and ease of product purification. nih.gov

Several green chemistry techniques have been successfully applied to the synthesis of the chroman scaffold. nih.govsharif.edu These methods represent significant advancements over conventional protocols, which frequently employ hazardous reagents and generate substantial waste. nih.gov

Key Green Synthetic Strategies:

Microwave-Assisted Synthesis: This technique significantly accelerates chemical reactions, often reducing reaction times from hours to minutes. researchgate.netijcce.ac.ir The use of microwave irradiation contributes to lower energy consumption and can lead to higher product yields and purity, minimizing the need for extensive purification steps. researchgate.netnih.gov For instance, microwave-assisted aldol condensation has been used for the efficient one-step synthesis of chroman-4-one derivatives. nih.govnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation provides the energy for chemical reactions, often leading to shorter reaction times and improved yields under milder conditions. researchgate.neteurjchem.com This method has been employed for synthesizing chromene derivatives in environmentally benign solvents like water. researchgate.net

Use of Green Catalysts and Solvents: A major focus of green chemistry is replacing toxic catalysts and volatile organic solvents. sharif.edu Research has demonstrated the use of biodegradable and reusable catalysts, such as Rochelle salt or nano-silica-bonded agents, for chromene synthesis. sharif.eduresearchgate.net Furthermore, agro-waste derived catalysts have been explored as an economic and eco-friendly option. researchgate.net The substitution of hazardous solvents with greener alternatives like water, ethanol (B145695), or even waste curd water has proven effective in synthesizing coumarin-3-carboxylic acids, a related class of compounds. researchgate.neteurjchem.com

These eco-friendly procedures are instrumental in advancing the synthesis of complex molecules like this compound, aligning the production of valuable chemical intermediates with the principles of sustainability. researchgate.net

Table 1: Comparison of Conventional vs. Eco-Friendly Synthetic Methods for Chroman Derivatives

| Feature | Conventional Methods | Eco-Friendly Methods | Source(s) |

|---|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound | nih.govresearchgate.netnih.gov |

| Reaction Time | Often hours to days | Minutes to a few hours | researchgate.netnih.gov |

| Solvents | Volatile organic compounds (VOCs), toxic solvents | Water, ethanol, ionic liquids, bio-solvents | researchgate.netsharif.edueurjchem.com |

| Catalysts | Homogeneous acids/bases, heavy metals | Reusable heterogeneous catalysts, biocatalysts, agro-waste catalysts | sharif.edusharif.eduresearchgate.net |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity, simpler work-up | researchgate.netnih.gov |

| Environmental Impact | High waste generation, use of hazardous materials | Reduced waste, use of benign and recyclable materials | nih.govsharif.edu |

Reduction of Hazardous Reagents and Waste in Chroman Synthesis

A core tenet of green chemistry is the minimization of hazardous substances throughout the lifecycle of a chemical product. This includes the starting materials, reagents, solvents, and byproducts. The synthesis of chiral chromans, a class to which this compound belongs, is an area where significant strides have been made to replace dangerous chemicals and reduce waste streams. hims-biocat.euchemrxiv.org

Traditional synthetic pathways often rely on reagents that pose significant health and environmental risks. For example, the synthesis of a related compound, 5-amino-6-chlorochroman-8-carboxylic acid, was optimized to explicitly avoid the use of toxic and corrosive reagents like boron trichloride (B1173362). tandfonline.com Such optimizations are critical for developing safer and more sustainable manufacturing processes.

Strategies for Hazard and Waste Reduction:

Catalytic Hydrogenation: The reduction of double bonds in chromene precursors to form the chroman ring is a key step. The use of catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) in benign solvents like ethanol is a modification that avoids harsher or more costly reducing agents. tandfonline.com Asymmetric hydrogenation is a particularly powerful technique for establishing the stereochemistry in chiral chromanes efficiently. mdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. sharif.edu One-pot, multi-component reactions are a prime example of this principle, where aldehydes, malononitrile, and phenolic compounds can be reacted together to form chromene derivatives in a single step, reducing the need for isolating intermediates and minimizing solvent and energy use. sharif.edu

Biocatalysis: The use of enzymes as catalysts offers exquisite selectivity under mild conditions, often in aqueous media. hims-biocat.eu For the synthesis of chiral amines, a class of compounds structurally related to intermediates in chroman synthesis, biocatalytic routes using enzymes like transaminases or dehydrogenases have been developed. hims-biocat.eu These enzymatic processes are highly atom-efficient and sustainable, offering a green alternative to traditional chemical methods. hims-biocat.eu

Avoiding Toxic Reagents: A direct approach to greener synthesis is the substitution of hazardous chemicals. In the synthesis of various chromone-3-carboxylic acids, for example, corrosive reagents like thionyl chloride are used to create acid chlorides for subsequent reactions. semanticscholar.org Research into alternative activation methods for carboxylic acids that avoid such reagents is an ongoing goal in green chemistry. Similarly, optimizations have successfully replaced N-chlorosuccinimide for chlorination steps in some syntheses. tandfonline.com

By focusing on these strategies, chemists can design synthetic pathways to this compound and other complex molecules that are safer, more efficient, and generate significantly less hazardous waste. tandfonline.com

Table 2: Examples of Hazardous Reagent Replacement in Chroman-related Syntheses

| Hazardous Reagent/Process | Greener Alternative/Process | Advantage | Source(s) |

|---|---|---|---|

| Boron trichloride (BCl₃) | Avoided through route redesign | Elimination of a toxic and corrosive reagent | tandfonline.com |

| Thionyl chloride (SOCl₂) | Alternative carboxylic acid activation methods | Avoids a corrosive and hazardous substance | semanticscholar.org |

| Volatile Organic Solvents (e.g., Dichloromethane) | Water, Ethanol, Ionic Liquids | Reduced toxicity, flammability, and environmental pollution | researchgate.neteurjchem.com |

| Stoichiometric reducing agents | Catalytic hydrogenation (e.g., H₂ with Pd/C) | Higher atom economy, less waste | tandfonline.com |

| Conventional chiral resolution | Asymmetric synthesis, biocatalysis | More efficient, avoids resolving agents, reduces waste | hims-biocat.eumdpi.com |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biologically Relevant Targets for (R)-6-Chlorochroman-3-carboxylic Acid Derivatives

The chroman nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The introduction of a chlorine atom at the 6-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity. Future research should focus on screening derivatives of this compound against a variety of biologically relevant targets.

One promising area of investigation is in oncology. For instance, certain 6-chloro- and 6-fluorochromone (B11588) derivatives have been synthesized and evaluated as potential topoisomerase inhibitors for their anticancer properties. nih.gov These compounds have demonstrated promising activity in both in vitro and in vivo models, suggesting that the 6-halogenated chroman scaffold could be a valuable starting point for the development of new anticancer agents. nih.gov Another avenue for exploration is in the realm of infectious diseases. Chroman-4-one derivatives have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a validated drug target in parasites such as Trypanosoma brucei and Leishmania. mdpi.com The inhibitory activity of these compounds provides a basis for the structure-based design of novel anti-parasitic agents based on the this compound framework. mdpi.com

Furthermore, the broader class of chromanone derivatives has been investigated for a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the chromanone ring, including the C-6 position, can significantly influence their biological profiles. nih.gov A systematic evaluation of this compound derivatives against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover novel and potent biological activities.

Advanced Computational Design of this compound Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel compounds with improved potency and selectivity. nih.gov For this compound, computational approaches can be employed to design analogues with enhanced interactions with specific biological targets. The presence of the chlorine atom, for example, can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov

Advanced computational techniques such as Density Functional Theory (DFT) can be used to study the structural and electronic properties of chromone (B188151) derivatives, providing insights into their reactivity and potential interactions with biological macromolecules. d-nb.info Molecular docking studies can then be used to predict the binding modes of designed analogues within the active sites of target proteins. For example, docking studies have been used to investigate the interactions of chromone derivatives with DNA topoisomerases, helping to rationalize their observed anticancer activity. rsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of this compound analogues with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. The integration of computational modeling with experimental validation will be crucial for the efficient discovery and optimization of novel therapeutic agents based on this scaffold.

Development of Highly Efficient and Scalable Enantioselective Syntheses

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even toxic. pressbooks.pub Therefore, the development of efficient and scalable enantioselective synthetic routes to this compound is of paramount importance.

While the direct enantioselective synthesis of this specific carboxylic acid has not been extensively reported, related methodologies provide a strong foundation for future work. A notable example is the asymmetric bioreduction of the precursor, 6-chlorochroman-4-one (B184904), using whole-cell biocatalysts such as Lactobacillus paracasei. nih.gov This green and efficient method yields (S)-6-chlorochroman-4-ol with excellent enantioselectivity (>99% enantiomeric excess) on a gram scale. nih.gov This chiral alcohol is a valuable intermediate that can be further elaborated to the desired this compound.

Other strategies for the enantioselective synthesis of related carboxylic acids include decarboxylative halogenation reactions. nih.gov For instance, the highly enantioselective decarboxylative chlorination of β-ketocarboxylic acids has been achieved under mild organocatalytic conditions. nih.gov Exploring similar strategies for the asymmetric synthesis of the target molecule could provide a more direct and efficient route. The development of a robust and scalable synthesis will be critical for the further biological evaluation and potential clinical development of this compound and its derivatives.

Integration with High-Throughput Screening for New Research Directions

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid screening of large compound libraries against specific biological targets. researchgate.net The integration of HTS with a diverse library of this compound derivatives could accelerate the discovery of novel biological activities and open up new research avenues.

The first step in this process would be the creation of a dedicated screening library of this compound analogues. This library should be designed to explore a wide range of chemical space by varying the substituents on the chroman ring and modifying the carboxylic acid moiety. stanford.edu This library can then be screened against a panel of diverse biological targets, including enzymes, receptors, and ion channels, using various HTS assay formats. ku.edunih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (R)-6-Chlorochroman-3-carboxylic acid in synthetic batches?

- Methodology :